molecular formula C8H15NO2 B1438710 Methyl 3-(cyclopropylamino)-2-methylpropanoate CAS No. 1154152-89-2

Methyl 3-(cyclopropylamino)-2-methylpropanoate

Cat. No. B1438710
M. Wt: 157.21 g/mol
InChI Key: QHAAIMCXBARGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(cyclopropylamino)-2-methylpropanoate” is a chemical compound with the CAS Number: 77497-84-8 and a molecular weight of 143.19 . Its linear formula is C7H13NO2 .

Scientific Research Applications

“Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate”, a compound similar to “Methyl 3-(cyclopropylamino)-2-methylpropanoate”, has potential applications in various fields . Here are some potential applications:

  • Pharmaceutical Research

    • This compound is a methyl ester derivative of 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylic acid . It is characterized by the presence of a cyclopropylamino group, two chlorine atoms, a fluorine atom, and a benzoyl group . These unique structural features may make it useful in pharmaceutical research .
  • Organic Synthesis

    • Due to its unique structural features, this compound may have potential uses in organic synthesis . Organic synthesis is a special branch of chemical synthesis dealing with the construction of organic compounds via organic reactions .

“Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate”, a compound similar to “Methyl 3-(cyclopropylamino)-2-methylpropanoate”, has potential applications in various fields . Here are some potential applications:

  • Pharmaceutical Research

    • This compound is a methyl ester derivative of 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylic acid . It is characterized by the presence of a cyclopropylamino group, two chlorine atoms, a fluorine atom, and a benzoyl group . These unique structural features may make it useful in pharmaceutical research .
  • Organic Synthesis

    • Due to its unique structural features, this compound may have potential uses in organic synthesis . Organic synthesis is a special branch of chemical synthesis dealing with the construction of organic compounds via organic reactions .
  • Chemical Intermediate

    • This compound could potentially be used as a chemical intermediate in the synthesis of other complex molecules . Chemical intermediates are compounds that are used as inputs in industrial chemical reactions to produce other chemicals .
  • Antibiotic and Antimicrobial Agents

    • The compound could potentially be used in the development of antibiotic and antimicrobial agents . Its unique structural features may allow it to interact with biological targets in a way that inhibits the growth of harmful microorganisms .
  • Pharmaceutical Intermediates

    • This compound could potentially be used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients .
  • Reference Standards in Pharmaceutical Testing

    • This compound is used as a reference standard in pharmaceutical testing . Reference standards are important for method validation, stability, and release testing in the pharmaceutical industry .

properties

IUPAC Name

methyl 3-(cyclopropylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(8(10)11-2)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAAIMCXBARGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyclopropylamino)-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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